Sedoheptulose 1,7-bisphosphate

Description

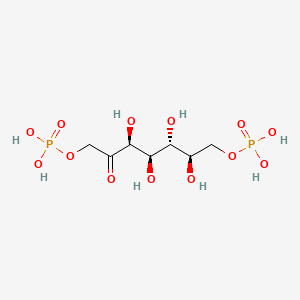

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHXOUGRECCASI-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002018 | |

| Record name | Sedoheptulose 1,7-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-91-8 | |

| Record name | Sedoheptulose 1,7-bisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedoheptulose 1,7-bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedoheptulose 1,7-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sedoheptulose 1,7-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Sedoheptulose 1,7-Bisphosphate in the Calvin-Benson Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Calvin-Benson Cycle (CBC) is the fundamental pathway for carbon fixation in photosynthetic organisms. Within this intricate cycle, the regeneration of the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is a critical and often rate-limiting phase. This technical guide provides an in-depth examination of the role of a key intermediate in this phase: sedoheptulose 1,7-bisphosphate (SBP). We will explore the enzymatic reaction it undergoes, the multi-layered regulation of its corresponding enzyme, sedoheptulose-1,7-bisphosphatase (SBPase), and its significance as a major control point for photosynthetic carbon flux. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated biochemical pathways and workflows to offer a comprehensive resource for researchers in plant biology, biochemistry, and metabolic engineering.

Introduction to the Calvin-Benson Cycle and RuBP Regeneration

The Calvin-Benson Cycle, occurring in the chloroplast stroma, is the primary metabolic pathway for converting atmospheric CO₂ into carbohydrates.[1] The cycle can be conceptually divided into three phases: carboxylation, reduction, and regeneration.[2] While the carboxylation of RuBP by RuBisCO is the entry point for carbon, the subsequent regeneration of RuBP is paramount for sustaining the cycle's operation.[3] This regenerative phase involves a complex series of reactions that convert triose phosphates back into the 5-carbon sugar RuBP.[4][5] this compound emerges as a crucial intermediate within this regenerative phase, and its metabolism is a key regulatory nexus.[6][7]

The Core Function of this compound

This compound (SBP) is a seven-carbon sugar phosphate that is unique to the Calvin Cycle and has no direct counterpart in non-photosynthetic organisms.[7] Its primary role is to serve as the substrate for the enzyme sedoheptulose-1,7-bisphosphatase (SBPase).

The SBPase-Catalyzed Reaction

SBPase (EC 3.1.3.37) catalyzes the irreversible dephosphorylation of SBP at the C1 position to produce sedoheptulose-7-phosphate (S7P) and inorganic phosphate (Pi).[8][9]

Reaction: this compound + H₂O → Sedoheptulose 7-phosphate + Pi

This reaction is a critical control point, positioned at a branch point between the regenerative pathway leading back to RuBP and the assimilatory pathway for starch biosynthesis.[8][10] The irreversible nature of this step commits the carbon flow towards the regeneration of the CO₂ acceptor molecule.[10]

References

- 1. byjus.com [byjus.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. savemyexams.com [savemyexams.com]

- 5. The Calvin Cycle | ChemTalk [chemistrytalk.org]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] New insights into the structure and function of sedoheptulose-1,7-bisphosphatase; an important but neglected Calvin cycle enzyme | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]

- 9. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Sedoheptulose 1,7-bisphosphate in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Sedoheptulose 1,7-bisphosphate (SBP) in plant metabolism. It is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical metabolic intermediate and its regulatory enzyme, Sedoheptulose-1,7-bisphosphatase (SBPase). This document delves into the core of SBP's function within the Calvin-Benson Cycle, its regulation, and the implications of its metabolic control for plant growth and productivity.

Core Function of this compound in the Calvin-Benson Cycle

This compound is a key seven-carbon sugar phosphate that functions exclusively within the regenerative phase of the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms. Its central role is facilitated by the enzyme Sedoheptulose-1,7-bisphosphatase (SBPase, EC 3.1.3.37), which catalyzes the irreversible dephosphorylation of SBP to Sedoheptulose 7-phosphate (S7P) and inorganic phosphate (Pi). This reaction is a critical regulatory point in the cycle and has no counterpart in non-photosynthetic organisms.

The reaction catalyzed by SBPase is positioned at a crucial branch point. The products are essential for the regeneration of Ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2 in the carbon fixation step catalyzed by RuBisCO. Specifically, Sedoheptulose 7-phosphate, along with glyceraldehyde 3-phosphate, is converted by transketolase into the five-carbon sugars ribose 5-phosphate and xylulose 5-phosphate, which are then used to regenerate RuBP. Consequently, the activity of SBPase directly influences the capacity of the Calvin-Benson Cycle to regenerate RuBP, thereby impacting the overall rate of photosynthesis.

Regulation of Sedoheptulose 1,7-bisphosphatase Activity

The activity of SBPase is tightly regulated to ensure the efficient operation of the Calvin-Benson Cycle in response to changing environmental conditions, particularly light availability. This regulation occurs at multiple levels:

-

Light-Dependent Redox Regulation: SBPase is a light-activated enzyme. In the presence of light, ferredoxin is reduced by the photosynthetic electron transport chain. Reduced ferredoxin then reduces thioredoxin in a reaction catalyzed by ferredoxin-thioredoxin reductase. Reduced thioredoxin, in turn, reduces a key disulfide bond on the SBPase enzyme, leading to a conformational change that activates it. This mechanism ensures that the Calvin-Benson Cycle is active only when light is available to produce ATP and NADPH.

-

Metabolite-Level Regulation: SBPase activity is also modulated by the concentration of various metabolites in the chloroplast stroma. The enzyme is inhibited by its product, Sedoheptulose 7-phosphate (S7P), providing a mechanism of feedback inhibition. Glycerate has also been shown to inhibit SBPase, potentially linking the activity of the Calvin cycle to the supply of ATP from the light reactions. Furthermore, the enzyme is subject to negative feedback regulation by inorganic phosphate (Pi).

-

Regulation by pH and Mg2+: Like other key Calvin-Benson Cycle enzymes, SBPase activity is sensitive to the pH and magnesium ion (Mg2+) concentration in the chloroplast stroma. During illumination, the stromal pH increases to around 8.0, and the Mg2+ concentration rises as protons are pumped into the thylakoid lumen. These conditions are optimal for SBPase activity, further coupling its function to the light-dependent reactions of photosynthesis.

Below is a diagram illustrating the light-dependent regulation of SBPase activity.

Caption: Light-dependent activation of SBPase via the ferredoxin-thioredoxin system.

Impact of Altered SBPase Activity on Plant Physiology

The critical role of SBPase in the Calvin-Benson Cycle makes it a key determinant of photosynthetic efficiency and overall plant growth. Numerous studies involving transgenic plants have demonstrated the significant impact of altering SBPase activity.

Overexpression of SBPase

Increasing the levels of SBPase activity through genetic engineering has been shown to enhance photosynthesis and growth in a variety of C3 plants. Overexpression of SBPase can lead to:

-

Increased Photosynthetic Rates: Transgenic plants with elevated SBPase activity exhibit higher rates of CO2 assimilation, particularly under conditions of high light and elevated CO2. This is attributed to an increased capacity for RuBP regeneration.

-

Enhanced Biomass and Yield: The stimulation of photosynthesis often translates into increased biomass accumulation and, in crop species, higher seed yields. For example, overexpression of SBPase in tobacco has been shown to increase biomass by up to 30%. Similarly, transgenic wheat with increased SBPase activity showed enhanced biomass and seed yield.

-

Improved Growth from Early Stages: Studies in tobacco have shown that the benefits of increased SBPase activity are evident from an early stage in plant development.

The following table summarizes quantitative data from several studies on the effects of SBPase overexpression.

| Plant Species | Fold Increase in SBPase Activity | Increase in Photosynthetic Rate | Increase in Biomass/Yield | Growth Conditions | Reference |

| Nicotiana tabacum (Tobacco) | 1.25 - 2.0 | Up to 20% | Up to 30% | Controlled environment | |

| Triticum aestivum (Wheat) | ~1.5 - 2.0 | Significant increase | Up to 20% increase in seed yield | Greenhouse | |

| Oryza sativa (Rice) | Not specified | Increased | Increased | Not specified | |

| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased | Significantly increased | High light and high CO2 |

Suppression of SBPase Activity

Conversely, reducing the levels of SBPase activity through antisense or RNAi technology has detrimental effects on plant growth and photosynthesis. These studies have revealed that even small reductions in SBPase activity can significantly limit the rate of carbon assimilation, leading to stunted growth and reduced biomass. This sensitivity highlights that SBPase is a key limiting factor for photosynthesis under a range of conditions.

The diagram below illustrates the central position of the SBPase-catalyzed reaction within the Calvin-Benson Cycle.

Caption: The Calvin-Benson Cycle with the SBPase-catalyzed reaction highlighted.

Experimental Protocols

This section provides an overview of key experimental protocols used to study SBP and SBPase in plants.

SBPase Activity Assay (Spectrophotometric)

This assay measures the rate of SBP dephosphorylation by coupling the production of S7P to the reduction of NADP+.

Principle: The product of the SBPase reaction, S7P, is converted along with G3P to Ru5P by the enzymes transketolase, ribose-5-phosphate isomerase, and ribulose-5-phosphate 3-epimerase. The subsequent phosphorylation of Ru5P to RuBP by phosphoribulokinase (PRK) is coupled to the oxidation of NADH in the presence of phosphoenolpyruvate, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the SBPase activity.

Materials:

-

Extraction Buffer: 50 mM HEPES-KOH (pH 8.0), 10 mM MgCl2, 1 mM EDTA, 5 mM DTT, 1% (w/v) PVP, 0.1% (v/v) Triton X-100, and protease inhibitors.

-

Assay Buffer: 100 mM HEPES-KOH (pH 8.2), 10 mM MgCl2, 5 mM DTT.

-

Reaction Mixture: Assay buffer containing 0.2 mM NADH, 1 mM ATP, 5 mM PEP, 10 units/mL PK, 10 units/mL LDH, 1 unit/mL PRK, 0.5 mM SBP.

Procedure:

-

Homogenize leaf tissue in ice-cold extraction buffer and centrifuge to obtain the crude protein extract.

-

Determine the protein concentration of the extract.

-

Pre-incubate the protein extract in the assay buffer for 10 minutes at 25°C to activate SBPase.

-

Initiate the reaction by adding the SBP substrate to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate SBPase activity based on the rate of NADH oxidation, using an extinction coefficient of 6.22 mM-1 cm-1.

Quantification of SBP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying SBP in plant tissues.

Principle: SBP is extracted from plant material, separated from other metabolites by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Extraction Solvent: Pre-chilled (-20°C) methanol/water (80:20, v/v).

-

LC Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolites.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like ammonium acetate or formic acid.

-

Internal Standard: A stable isotope-labeled SBP analog (if available) for accurate quantification.

Procedure:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract metabolites with the cold extraction solvent.

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under vacuum and resuspend in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate SBP from other compounds using a suitable chromatographic gradient.

-

Detect and quantify SBP using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions.

-

Calculate the concentration of SBP based on a standard curve generated with pure SBP standard.

Western Blot Analysis of SBPase

Western blotting is used to detect and quantify the amount of SBPase protein in a sample.

Procedure:

-

Extract total protein from plant tissue and determine the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to SBPase (e.g., rabbit anti-SBPase) at an appropriate dilution (typically 1:1,000 to 1:10,000).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at a suitable dilution (e.g., 1:5,000 to 1:20,000).

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensity using densitometry software and normalize to a loading control.

qRT-PCR Analysis of SBPase Gene Expression

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the SBPase gene.

Procedure:

-

Isolate total RNA from plant tissue and treat with DNase to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

-

Perform qPCR using the cDNA as a template, gene-specific primers for SBPase, and a suitable fluorescent dye (e.g., SYBR Green).

-

Use a reference gene (e.g., actin or ubiquitin) for normalization.

-

Analyze the amplification data to determine the relative expression level of the SBPase gene.

Example Primers for SBPase (from Arabidopsis thaliana):

-

Forward Primer: 5'-GCTGCTCTTGCTTTGGCTAA-3'

-

Reverse Primer: 5'-TCCCTCATCAATGCCACATC-3'

Experimental Workflow for Generation and Analysis of Transgenic Plants

The following diagram illustrates a typical workflow for creating and analyzing transgenic plants with altered SBPase expression.

Caption: A generalized workflow for generating and analyzing transgenic plants with altered SBPase expression.

Conclusion

This compound and its regulating enzyme, SBPase, are at the heart of photosynthetic carbon fixation. The tight regulation of SBPase activity and the significant impact of its modulation on plant physiology underscore its importance as a key control point in the Calvin-Benson Cycle. The wealth of evidence from transgenic studies strongly suggests that SBPase is a promising target for genetic engineering to enhance photosynthetic efficiency and crop yields. This technical guide provides a foundational understanding of the function of SBP in plant metabolism and offers detailed experimental approaches for its further investigation, which will be invaluable for researchers and professionals in the fields of plant science and agricultural biotechnology.

Understanding the structure and chemical properties of Sedoheptulose 1,7-bisphosphate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose 1,7-bisphosphate (SBP) is a key seven-carbon sugar phosphate that plays a critical role as an intermediate in fundamental metabolic pathways, including the Calvin cycle in photosynthetic organisms and the pentose phosphate pathway (PPP) in a variety of species.[1] Its synthesis and degradation are tightly regulated, highlighting its importance in carbon fixation, NADPH production, and nucleotide biosynthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of SBP, with a focus on experimental methodologies for its study.

Structure and Chemical Properties

This compound is a phosphorylated ketoheptose.[2] The structure consists of a seven-carbon backbone with a ketone group at the second carbon and phosphate groups esterified to the first and seventh carbons.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₆O₁₃P₂ | [3][4] |

| Molecular Weight | 370.14 g/mol | [2][3] |

| IUPAC Name | {[(3S,4R,5R,6R)-3,4,5,6-tetrahydroxy-2-oxo-7-(phosphonooxy)heptyl]oxy}phosphonic acid | [1] |

| CAS Number | 815-91-8 | [3][4] |

| Water Solubility | 14.3 g/L (Predicted) | [1] |

| logP | -1.5 to -4.1 (Predicted) | [1] |

| pKa (Strongest Acidic) | 1.01 (Predicted) | [1] |

| Boiling Point | 867.3°C at 760 mmHg | [4] |

Metabolic Significance

This compound is a central metabolite in two crucial pathways: the Calvin Cycle and the Pentose Phosphate Pathway.

The Calvin Cycle

In photosynthetic organisms, SBP is an essential intermediate in the regenerative phase of the Calvin cycle, which is responsible for the fixation of carbon dioxide.[5][6] It is formed from the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) by the enzyme aldolase. Subsequently, sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the removal of the phosphate group from the first carbon, yielding sedoheptulose 7-phosphate (S7P).[6] This reaction is a key regulatory point in the cycle.

The Pentose Phosphate Pathway

In non-photosynthetic organisms, SBP has been identified as a significant metabolite in the non-oxidative branch of the pentose phosphate pathway.[1] Its formation can be catalyzed by aldolase from erythrose 4-phosphate and dihydroxyacetone phosphate.[1] Furthermore, under conditions of oxidative stress, the accumulation of SBP has been observed in hepatoma cells, suggesting its formation is a response to such stress.[2][4] In some bacteria, a "this compound bypass" has been identified, where SBP is a key intermediate.[7][8] This pathway involves the phosphorylation of sedoheptulose 7-phosphate to SBP by phosphofructokinase, followed by the cleavage of SBP by fructose-bisphosphate aldolase.[8]

Experimental Protocols

Coupled Enzyme Assay for Synthesis and Hydrolysis of this compound

This protocol describes a discontinuous enzyme assay to monitor the in vitro synthesis of SBP from fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (GAP), and its subsequent hydrolysis.[3] Since erythrose 4-phosphate (E4P) is not commercially available, it is generated in situ using transketolase.

Materials:

-

50 mM Tris-HCl buffer, pH 7.5

-

20 mM Fructose 6-phosphate (F6P)

-

20 mM Glyceraldehyde 3-phosphate (GAP)

-

20 mM Dihydroxyacetone phosphate (DHAP)

-

10 µM Thiamine pyrophosphate (TPP)

-

2 mM MnCl₂

-

Purified transketolase (TKT)

-

Purified fructose 1,6-bisphosphate aldolase (FBA)

-

Purified sedoheptulose 1,7-bisphosphatase (SBPase/GlpX)

-

Amicon Ultra-0.5 centrifugal filters

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl₂.

-

Add purified FBA and SBPase enzymes to the reaction mixture at a concentration of 3 U/mg each.

-

Initiate the reaction by adding TKT (5 U/mg).

-

Incubate the reaction at 50°C for 45 minutes in a final volume of 1 ml.

-

Stop the reaction by removing the enzymes using an Amicon Ultra-0.5 centrifugal filter.

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Analysis of this compound by HPLC

This protocol provides a general method for the analysis of sugar bisphosphates, which can be adapted for SBP, using ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Sample Preparation:

-

For cellular or tissue samples, homogenize in a suitable buffer and extract with cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and neutralize it with a solution of KOH.

-

Centrifuge again to remove the precipitated potassium perchlorate.

-

Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[9]

HPLC Conditions (General Guidance):

-

Column: C18 reversed-phase column

-

Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for underivatized sugar phosphates, although sensitivity can be low. Derivatization can be employed for improved detection.

-

Quantification: A calibration curve should be generated using standards of known concentrations to quantify the amount of SBP in the samples.

Conclusion

This compound is a metabolite of significant interest due to its central position in carbon metabolism. Understanding its regulation and the enzymes that control its synthesis and degradation is crucial for research in areas ranging from plant sciences and agriculture to metabolic diseases and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the roles of this important molecule further.

References

- 1. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. PathWhiz [smpdb.ca]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Sedoheptulose 1,7-Bisphosphate and Its Involvement in the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 1,7-bisphosphate (SBP) is a seven-carbon sugar phosphate that plays a crucial, albeit often overlooked, role in cellular metabolism. While its involvement in the Calvin cycle of photosynthetic organisms is well-established, emerging evidence highlights its significant participation in the non-oxidative branch of the pentose phosphate pathway (PPP) in various organisms, including mammals. This guide provides a comprehensive technical overview of SBP, its synthesis, degradation, and regulatory functions within the PPP, with a focus on its implications for disease and as a potential therapeutic target.

This compound in the Non-Oxidative Pentose Phosphate Pathway

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, primarily functioning to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate precursors for nucleotide synthesis. The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert various sugar phosphates. It is within this intricate network that this compound emerges as a key intermediate.

Synthesis of this compound

In the non-oxidative PPP, SBP is synthesized through an aldol condensation reaction catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13). This enzyme, more commonly associated with glycolysis and gluconeogenesis, demonstrates substrate promiscuity by catalyzing the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) , both of which are intermediates of the PPP.[1][2]

dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)"]; E4P [label="Erythrose 4-Phosphate\n(E4P)"]; SBP [label="this compound\n(SBP)", fillcolor="#FBBC05"]; Aldolase [label="Aldolase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

DHAP -- Aldolase; E4P -- Aldolase; Aldolase -- SBP; } dot Figure 1: Synthesis of this compound.

Degradation of this compound

The dephosphorylation of SBP is primarily carried out by fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11), another enzyme with dual roles in gluconeogenesis and the PPP.[3][4] This reaction yields sedoheptulose 7-phosphate (S7P) and inorganic phosphate (Pi).[5] S7P can then re-enter the main non-oxidative PPP, being a substrate for transketolase. In photosynthetic organisms, a specific sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes this reaction, and this enzyme is a key regulatory point of the Calvin cycle.[6][7] While a distinct SBPase has not been characterized in mammals, the activity of FBPase on SBP is recognized.

dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SBP [label="this compound\n(SBP)", fillcolor="#FBBC05"]; S7P [label="Sedoheptulose 7-Phosphate\n(S7P)"]; Pi [label="Inorganic Phosphate\n(Pi)"]; FBPase [label="Fructose 1,6-Bisphosphatase\n(FBPase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

SBP -- FBPase; FBPase -- S7P; FBPase -- Pi; } dot Figure 2: Degradation of this compound.

Regulation of this compound Metabolism

The flux of carbon through the SBP branch of the non-oxidative PPP is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at the level of the enzymes responsible for its synthesis and degradation.

Regulation of Aldolase Activity

The activity of aldolase is influenced by the availability of its substrates, DHAP and E4P. Conditions that lead to an accumulation of these intermediates, such as high glycolytic flux or redirection of metabolites from other pathways, can drive the synthesis of SBP. Allosteric regulation of mammalian aldolase is complex, with various metabolites acting as modulators.[8] While specific allosteric control of SBP synthesis by PPP intermediates is an area of ongoing research, it is plausible that the overall metabolic state of the cell dictates the direction and rate of this reaction.

Regulation of Fructose 1,6-Bisphosphatase Activity

FBPase is a key regulatory enzyme in gluconeogenesis and its activity is subject to intricate allosteric control. In the context of SBP degradation, the regulation of FBPase is critical.

-

Allosteric Inhibition: AMP is a potent allosteric inhibitor of FBPase, signaling a low energy state in the cell and thus downregulating gluconeogenesis and potentially SBP degradation.[9]

-

Substrate/Product Concentration: The activity of FBPase is also influenced by the concentrations of its substrates and products.[1][4]

-

Other Metabolites: Histidine and other molecules have been shown to modulate FBPase activity, suggesting a complex interplay of metabolic signals in controlling its function.[1][4]

Quantitative Data

Understanding the kinetics of the enzymes involved in SBP metabolism is crucial for quantitative modeling of the PPP.

| Enzyme | Substrate(s) | Product(s) | Organism/Tissue | Km | Vmax | Reference(s) |

| Fructose-Bisphosphate Aldolase A (human muscle) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Muscle | 3.5 µM | 17.5 µmol/min/mg | [10] |

| Fructose-Bisphosphate Aldolase B (human liver) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Liver | 3 µM | 2.5 µmol/min/mg | [10] |

| Fructose-Bisphosphate Aldolase C (human brain) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Brain | 10.7 ± 0.5 μM | 5.2 ± 0.2 s⁻¹ | [11] |

| Fructose-Bisphosphate Aldolase (Trypanosoma brucei) | Fructose 1,6-bisphosphate | DHAP + G3P | Trypanosoma brucei | 4.9 µM | - | [12] |

| Fructose-Bisphosphate Aldolase (Staphylococcus aureus) | Fructose 1,6-bisphosphate | DHAP + G3P | Staphylococcus aureus | 130 µM | - | [12] |

| Fructose 1,6-Bisphosphatase (Bacillus methanolicus, GlpXC) | Fructose 1,6-bisphosphate | Fructose 6-phosphate + Pi | Bacillus methanolicus | 14 ± 0.5 µM | - | [13] |

| Fructose 1,6-Bisphosphatase (Bacillus methanolicus, GlpXP) | Fructose 1,6-bisphosphate | Fructose 6-phosphate + Pi | Bacillus methanolicus | 440 ± 7.6 µM | - | [13] |

Note: Kinetic data for mammalian aldolase with erythrose 4-phosphate and DHAP as substrates are not extensively documented in the literature and represent a key area for future research.

Experimental Protocols

In Vitro Synthesis and Detection of this compound

This protocol describes a coupled enzyme assay for the in vitro synthesis of SBP followed by its detection using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

Materials:

-

Transketolase (TKT)

-

Fructose 6-phosphate (F6P)

-

Glyceraldehyde 3-phosphate (G3P)

-

Dihydroxyacetone phosphate (DHAP)

-

Fructose-bisphosphate aldolase (FBA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

LC-MS system

Procedure:

-

Generation of Erythrose 4-Phosphate (E4P):

-

In a reaction tube, combine F6P and G3P in the reaction buffer containing TPP and MgCl₂.

-

Add transketolase to initiate the reaction. This will produce E4P and fructose 6-phosphate.

-

-

Synthesis of SBP:

-

To the reaction mixture containing the newly generated E4P, add DHAP and fructose-bisphosphate aldolase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Sample Preparation for LC-MS:

-

Stop the reaction by adding a quenching solution (e.g., cold methanol).

-

Centrifuge the sample to pellet the enzymes.

-

Collect the supernatant for LC-MS analysis.

-

-

LC-MS Analysis:

-

Use a suitable LC column (e.g., HILIC or anion exchange) for the separation of sugar phosphates.

-

Employ a mass spectrometer operating in negative ion mode to detect SBP based on its specific mass-to-charge ratio (m/z).

-

Confirm the identity of SBP by tandem mass spectrometry (MS/MS) and comparison with a standard if available.

-

Sedoheptulose-1,7-bisphosphatase Activity Assay in Cell Lysates

This protocol outlines a method to measure the activity of FBPase/SBPase in mammalian cell lysates by quantifying the release of inorganic phosphate.

Materials:

-

Cultured mammalian cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound (substrate)

-

Phosphate detection reagent (e.g., Malachite Green-based assay)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell lysate (a specific amount of protein), reaction buffer, and SBP.

-

Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding the phosphate detection reagent.

-

-

Phosphate Quantification:

-

Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the amount of phosphate released in each sample based on the standard curve.

-

-

Data Analysis:

-

Plot the amount of phosphate released over time.

-

The initial linear slope of the curve represents the enzyme activity.

-

Express the activity as nmol of phosphate released per minute per mg of protein.

-

Role in Disease and Therapeutic Potential

The emerging role of SBP in the metabolic reprogramming of cancer cells has positioned it as a potential biomarker and therapeutic target.

This compound in Cancer Metabolism

Under conditions of oxidative stress, which are common in the tumor microenvironment, cancer cells often exhibit an increased flux through the PPP to generate NADPH for antioxidant defense.[14] Studies in hepatoma cells have shown that exposure to oxidative stress leads to an accumulation of SBP, suggesting a rerouting of metabolic flux through this branch of the non-oxidative PPP.[14][16] This accumulation may serve as a mechanism to support the anabolic needs of proliferating cancer cells and to maintain redox homeostasis. The enzyme sedoheptulose kinase (SHPK), which phosphorylates sedoheptulose to S7P, has been implicated in glioblastoma progression, further highlighting the importance of this seven-carbon sugar phosphate in cancer.[17]

Therapeutic Targeting of SBP Metabolism

The enzymes involved in SBP synthesis and degradation present potential targets for cancer therapy.

-

Aldolase Inhibition: Targeting aldolase could potentially disrupt SBP synthesis and impair the metabolic flexibility of cancer cells, particularly under oxidative stress.

-

FBPase Modulation: FBPase is already a target of interest for the treatment of type 2 diabetes due to its role in gluconeogenesis.[18] Modulating its activity could also impact SBP levels in cancer cells. The loss of FBP1, an isozyme of FBPase, is associated with liver tumor progression, and targeting senescent cells that accumulate as a result of FBP1 loss has shown therapeutic promise in preclinical models.[19]

Further research is needed to validate these enzymes as drug targets and to develop specific inhibitors or modulators that can selectively target cancer cell metabolism.

Conclusion

This compound is an important intermediate at the crossroads of the pentose phosphate pathway and glycolysis. Its synthesis and degradation are catalyzed by key metabolic enzymes, aldolase and fructose 1,6-bisphosphatase, respectively. The accumulation of SBP under oxidative stress, particularly in cancer cells, suggests a role in metabolic adaptation and redox homeostasis. This positions the SBP metabolic axis as a promising area for further research and as a potential source of novel therapeutic targets for metabolic diseases and cancer. A deeper understanding of the regulation and kinetics of the enzymes involved in SBP metabolism in mammalian systems will be crucial for exploiting its full therapeutic potential.

References

- 1. Regulation of fructose, 1,6-bisphosphatase by histidine under gluconeogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that aldolase and D-arabinose 5-phosphate are components of pentose pathway reactions in liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae TMB3001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Fructose 1,6-Bisphosphatase by Histidine under Gluconeogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 8. Allosteric communication in mammalian muscle aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of sedoheptulose-1,7 bisphosphatase in low light tolerance of rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mcb.berkeley.edu [mcb.berkeley.edu]

- 17. Sedoheptulose Kinase SHPK Expression in Glioblastoma: Emerging Role of the Nonoxidative Pentose Phosphate Pathway in Tumor Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New liver cancer research targets non-cancer cells to blunt tumour growth - ecancer [ecancer.org]

The Unseen Regulator: Sedoheptulose 1,7-Bisphosphate's Emerging Significance in Non-Photosynthetic Life

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Long considered a mere metabolic intermediate in the regenerative phase of the Calvin cycle in photosynthetic organisms, sedoheptulose 1,7-bisphosphate (SBP) is now emerging as a molecule of significant interest in the broader context of non-photosynthetic life. This technical guide synthesizes the current understanding of SBP's role in a variety of non-photosynthetic organisms, including mammals, yeast, and bacteria. We delve into its metabolic context within the pentose phosphate pathway (PPP), its notable accumulation under conditions of oxidative stress, and its potential implications in disease states such as cancer. This document provides a comprehensive overview of the enzymatic machinery governing SBP synthesis and degradation, detailed experimental protocols for its quantification and the characterization of related enzyme activities, and a summary of available quantitative data. Furthermore, we explore the nascent evidence suggesting a role for SBP in cellular regulation and signaling, offering a forward-looking perspective on this increasingly important biomolecule.

Introduction

This compound is a seven-carbon sugar phosphate that has historically been studied primarily in the context of photosynthesis. However, a growing body of evidence has revealed its presence and functional importance in a diverse range of non-photosynthetic organisms. In these organisms, SBP is an intermediate of the non-oxidative branch of the pentose phosphate pathway (PPP), a central metabolic route that runs in parallel to glycolysis. The PPP is crucial for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis.

Recent metabolomic studies have highlighted the unusual accumulation of SBP in non-photosynthetic cells, particularly under conditions of oxidative stress, suggesting a potential role in cellular stress responses and metabolic reprogramming.[1][2] This has sparked interest in SBP as a potential biomarker and therapeutic target in various diseases, including cancer. This guide aims to provide a detailed technical overview of the current knowledge surrounding SBP in non-photosynthetic organisms, catering to researchers, scientists, and drug development professionals.

Metabolic Significance of this compound

In non-photosynthetic organisms, SBP is primarily involved in the non-oxidative pentose phosphate pathway. Its metabolism is intrinsically linked to the central carbon metabolism, intersecting with glycolysis and gluconeogenesis.

The Pentose Phosphate Pathway Connection

The non-oxidative PPP is a series of reversible reactions that interconvert pentose phosphates and intermediates of glycolysis. SBP is formed through the condensation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, and erythrose 4-phosphate (E4P), another PPP intermediate. This reaction is catalyzed by aldolase.[3] Subsequently, SBP is dephosphorylated by sedoheptulose-1,7-bisphosphatase (SBPase) to yield sedoheptulose 7-phosphate (S7P), which then re-enters the PPP.[4]

The formation of SBP has been observed in rat liver cytosolic preparations from hexose 6-phosphate and triose 3-phosphate, indicating its role in the reverse operation of the pentose pathway.[5] Smaller amounts are also formed from ribose 5-phosphate during the forward synthesis of hexose 6-phosphate.[5]

Key Enzymes in SBP Metabolism

The synthesis and degradation of SBP are governed by specific enzymes whose activities can influence the flux through the PPP.

-

Fructose-Bisphosphate Aldolase (EC 4.1.2.13): This ubiquitous enzyme of glycolysis and gluconeogenesis also catalyzes the reversible aldol condensation of DHAP and E4P to form SBP.[3] Different isoforms of aldolase exist (A, B, and C in vertebrates) with varying substrate specificities and tissue distributions.[6]

-

Sedoheptulose-1,7-bisphosphatase (SBPase) (EC 3.1.3.37): This enzyme catalyzes the irreversible hydrolysis of SBP to S7P and inorganic phosphate. While extensively studied in photosynthetic organisms, its counterpart in non-photosynthetic organisms is less characterized.[4] Some studies suggest that fructose-1,6-bisphosphatase (FBPase) may exhibit SBPase activity.[5] In some bacteria, a bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase has been identified.[7]

-

6-Phosphofructokinase (PFK-1) (EC 2.7.1.11): In addition to its canonical role in glycolysis, PFK-1 has been shown to catalyze the formation of SBP from sedoheptulose 7-phosphate in rat liver, suggesting an alternative route for SBP synthesis.[5]

The interplay of these enzymes regulates the intracellular concentration of SBP and, consequently, the carbon flux through the non-oxidative PPP.

SBP in Cellular Stress and Disease

A significant aspect of SBP's emerging role in non-photosynthetic organisms is its accumulation under cellular stress, particularly oxidative stress.

Oxidative Stress Response

Studies in hepatoma cells have demonstrated that exposure to hydrogen peroxide (H₂O₂) leads to a significant elevation of intracellular SBP levels.[2] This accumulation is dependent on the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, suggesting that the increased SBP formation is a direct consequence of enhanced PPP flux in response to oxidative stress.[2] The accumulation of SBP under these conditions suggests it may serve as a marker for increased PPP activity and the cellular response to oxidative damage.[2]

Implications in Cancer Metabolism

Cancer cells often exhibit a reprogrammed metabolism characterized by an upregulated PPP to support rapid proliferation and combat oxidative stress. The increased demand for NADPH and nucleotide precursors in cancer cells makes the PPP a critical pathway for tumor growth and survival. While direct quantitative data on SBP levels in various cancer types are still limited, the link between SBP and oxidative stress response in cancer cell lines points towards its potential significance in cancer biology. Further research into SBP metabolism in tumors could unveil novel therapeutic targets aimed at disrupting cancer cell metabolism.

Quantitative Data on SBP Levels

The absolute quantification of SBP in non-photosynthetic organisms is still an area of active research. However, some studies have reported relative changes in SBP levels under specific conditions.

| Organism/Cell Type | Condition | Change in SBP Level | Reference |

| Rat Liver | Cytosolic preparation with hexose 6-P and triose 3-P | 60% of total heptulose-P formed is SBP | [5] |

| Human Hepatoma (HepG2) cells | 5 mM H₂O₂ treatment (120 min) | Significant elevation (qualitative) | [2] |

| Escherichia coli ΔtalAB | Growth on xylose | Peak detected at m/z 369 corresponding to SBP | [8] |

| Clostridium thermosuccinogenes | Growth on xylose | Peak detected at m/z 369 corresponding to SBP | [8] |

This table will be expanded as more quantitative data becomes available.

Experimental Protocols

Accurate measurement of SBP and the activity of its metabolizing enzymes is crucial for understanding its physiological role.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of SBP in biological samples.

Sample Preparation (from cell culture):

-

Rapidly quench metabolism by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for targeted quantification.

-

Parent Ion (Q1): m/z 369.0

-

Fragment Ions (Q3): m/z 97.0 (PO₃⁻), m/z 271.0 (SBP - H₂PO₄)

-

Coupled Enzyme Assay for SBP Synthesis and Hydrolysis

This discontinuous assay allows for the in vitro characterization of enzymes involved in SBP metabolism.[9]

Reaction Mixture for SBP Synthesis:

-

50 mM Tris-HCl (pH 7.5)

-

20 mM Fructose 6-phosphate (F6P)

-

20 mM Glyceraldehyde 3-phosphate (GAP)

-

20 mM Dihydroxyacetone phosphate (DHAP)

-

10 µM Thiamine pyrophosphate (TPP)

-

2 mM MnCl₂

-

Purified transketolase (TKT)

-

Purified fructose-bisphosphate aldolase (FBA)

Procedure:

-

Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 50°C).

-

Stop the reaction at different time points by heat inactivation or by adding a quenching agent.

-

Analyze the formation of SBP using LC-MS/MS as described above.

For SBP Hydrolysis:

-

After the synthesis of SBP, add purified sedoheptulose-1,7-bisphosphatase (SBPase) or a candidate enzyme to the reaction mixture.

-

Monitor the decrease in SBP and the formation of sedoheptulose 7-phosphate (S7P) over time using LC-MS/MS.

Signaling and Regulatory Roles

While the role of SBP as a metabolic intermediate is becoming clearer, its potential function as a signaling molecule is still largely unexplored.

Allosteric Regulation

There is currently limited direct evidence for SBP acting as an allosteric regulator of enzymes in non-photosynthetic organisms. However, its structural similarity to fructose 1,6-bisphosphate (FBP), a known allosteric activator of pyruvate kinase, suggests that SBP could potentially interact with and modulate the activity of other metabolic enzymes.[10] Further studies are needed to investigate the potential allosteric effects of SBP on key regulatory enzymes in central metabolism.

Indirect Signaling through Metabolic Flux

The accumulation of SBP under oxidative stress is indicative of a significant rerouting of carbon flux through the PPP. This shift in metabolic flux has profound consequences for the cell, including increased production of NADPH for antioxidant defense and altered availability of precursors for biosynthesis. In this context, SBP can be viewed as an indirect signaling molecule, with its concentration reflecting the metabolic state of the cell and the activation of stress response pathways.

Visualizing SBP in Metabolic Networks

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound is transitioning from a relatively obscure metabolic intermediate to a molecule of considerable interest in the metabolism of non-photosynthetic organisms. Its definitive role in the pentose phosphate pathway and its marked accumulation under oxidative stress position it as a key player in cellular stress responses. The preliminary connections to cancer metabolism warrant further investigation, which could open new avenues for therapeutic intervention.

Future research should focus on several key areas:

-

Quantitative Metabolomics: Comprehensive quantitative studies are needed to establish baseline levels of SBP in various non-photosynthetic tissues and cell types and to accurately measure its dynamic changes under different physiological and pathological conditions.

-

Enzyme Characterization: Detailed kinetic and regulatory studies of SBPase and aldolase isozymes from non-photosynthetic sources are essential to understand the control of SBP metabolism.

-

Signaling Role: Elucidating whether SBP has a direct signaling role, for instance, through allosteric regulation of other proteins, will be a critical step in understanding its full functional significance.

-

Therapeutic Targeting: Investigating the enzymes involved in SBP metabolism as potential drug targets, particularly in the context of diseases with altered metabolic states like cancer, could lead to novel therapeutic strategies.

References

- 1. ymdb.ca [ymdb.ca]

- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 4. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 5. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of fructose 1,6-bisphosphatase and sedoheptulose 1,7-bisphosphatase from the facultative ribulose monophosphate cycle methylotroph Bacillus methanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Sedoheptulose 1,7-bisphosphate in Chloroplasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose 1,7-bisphosphate (SBP) is a crucial seven-carbon sugar phosphate that serves as a key intermediate in the regenerative phase of the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1] The synthesis and subsequent metabolism of SBP are tightly regulated and represent a significant control point in the flow of carbon within the chloroplast.[2] This technical guide provides an in-depth overview of the synthesis of SBP in chloroplasts, detailing the enzymatic reactions, relevant quantitative data, and experimental protocols for its study.

The Core Synthesis Pathway

The synthesis of this compound in the chloroplast stroma is a two-step process involving the enzymes transketolase and fructose-1,6-bisphosphate aldolase. This pathway is integral to the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary acceptor of CO2 in photosynthesis.[3][4]

Step 1: Formation of Erythrose 4-phosphate (E4P)

The first step involves the synthesis of the four-carbon sugar phosphate, erythrose 4-phosphate (E4P). This reaction is catalyzed by the enzyme transketolase (EC 2.2.1.1), which transfers a two-carbon ketol group from a ketose donor to an aldose acceptor. In the context of the Calvin Cycle, transketolase utilizes fructose 6-phosphate (F6P) as the ketol donor and glyceraldehyde 3-phosphate (GAP) as the acceptor, although this is a reversible reaction and also occurs with other substrates.[5][6]

Step 2: Aldol Condensation to form this compound

The second and final step in SBP synthesis is the condensation of erythrose 4-phosphate (E4P) with dihydroxyacetone phosphate (DHAP). This aldol addition reaction is catalyzed by the chloroplastic fructose-1,6-bisphosphate aldolase (FBA) (EC 4.1.2.13).[7][8] This enzyme exhibits broad substrate specificity, catalyzing not only the formation of fructose 1,6-bisphosphate from GAP and DHAP but also the synthesis of SBP from E4P and DHAP.[8][9]

Quantitative Data

The enzymatic reactions leading to the synthesis of SBP are characterized by specific kinetic parameters and the concentrations of the involved metabolites within the chloroplast stroma. While specific kinetic data for the synthesis of SBP by chloroplastic aldolase is not abundant in the literature, data from related reactions and mathematical modeling provide valuable insights.

| Enzyme | Source | Substrate(s) | Km | Vmax | Specific Activity | Reference |

| Fructose-bisphosphate aldolase | Spinach (cytosol) | Fructose 1,6-bisphosphate | - | - | 7.2 units/mg protein | [10] |

| Fructose-bisphosphate aldolase | Spinach (chloroplast) | Fructose 1,6-bisphosphate | - | - | 7.8 units/mg protein | [10] |

| Fructose-bisphosphate aldolase | Corn (chloroplast) | Fructose 1,6-bisphosphate | - | - | 6.4 units/mg protein | [10] |

| Fructose-bisphosphate aldolase 1 (EmFBA1) | Echinococcus multilocularis | Fructose 1,6-bisphosphate | 1.75 mM | 0.5 mmol/min | 67.42 U/mg | [11] |

| Fructose 1,6-bisphosphatase (GlpXC) | Bacillus methanolicus | Fructose 1,6-bisphosphate | 14 ± 0.5 µM | - | - | [12] |

| Fructose 1,6-bisphosphatase (GlpXP) | Bacillus methanolicus | Fructose 1,6-bisphosphate | 440 ± 7.6 µM | - | - | [12] |

Table 1: Kinetic Parameters of Fructose-1,6-bisphosphate Aldolase and Related Enzymes. Note that the data for EmFBA1 and the Bacillus methanolicus enzymes are from non-plant sources but provide an indication of the kinetic parameters.

| Metabolite | Estimated Stromal Concentration (mM) |

| Dihydroxyacetone phosphate (DHAP) | 0.2 - 0.7 |

| Glyceraldehyde 3-phosphate (GAP) | 0.01 - 0.03 |

| Fructose 6-phosphate (F6P) | 0.5 - 2.0 |

| Erythrose 4-phosphate (E4P) | Not explicitly stated, but lower than other intermediates |

| This compound (SBP) | Not explicitly stated, but maintained at low levels due to SBPase activity |

Table 2: Estimated Concentrations of Calvin Cycle Intermediates in the Chloroplast Stroma. These values are based on mathematical modeling and experimental data from various plant species and can vary depending on light conditions and other factors.

Experimental Protocols

The study of SBP synthesis often requires the purification of the involved enzymes and the development of sensitive detection methods for the substrates and products.

Purification of Chloroplastic Fructose-1,6-bisphosphate Aldolase from Spinach

This protocol is adapted from established methods for the purification of aldolase from spinach leaves.[10]

-

Homogenization: Homogenize fresh spinach leaves in a chilled extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Clarification: Centrifuge the homogenate to remove cell debris and obtain a crude extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate to enrich for aldolase.

-

Ion-Exchange Chromatography: Separate cytosolic and chloroplastic aldolase isoforms using a DEAE-cellulose column. The chloroplastic isoform typically elutes at a higher salt concentration.

-

Affinity Chromatography: Further purify the chloroplastic aldolase fraction using a phosphocellulose column, which binds aldolase with high affinity.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

In Vitro Synthesis and Detection of this compound

This protocol describes a coupled enzyme assay for the synthesis of SBP and its detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: Fructose 6-phosphate (F6P), Glyceraldehyde 3-phosphate (GAP), Dihydroxyacetone phosphate (DHAP)

-

Cofactors: Thiamine pyrophosphate (TPP) for transketolase, MgCl2

-

Enzymes: Purified transketolase and chloroplastic fructose-1,6-bisphosphate aldolase.

-

-

Initiation of Reaction: Start the reaction by adding the enzymes to the substrate mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

-

Sample Preparation for LC-MS/MS: Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein. The supernatant is then ready for analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the sugar phosphates in the sample using a suitable HPLC column (e.g., a HILIC column).

-

Mass Spectrometric Detection: Detect and quantify SBP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SBP should be used for accurate quantification.

-

Visualizations

Pathway Diagram

Caption: Synthesis of this compound in chloroplasts.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro synthesis and detection of SBP.

References

- 1. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Calvin cycle revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calvin cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Calvin cycle [iubmb.qmul.ac.uk]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Redox regulation of the Calvin–Benson cycle: something old, something new [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Purification, subunit structure and immunological comparison of fructose-bisphosphate aldolases from spinach and corn leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

The Indirect Influence of Sedoheptulose 1,7-Bisphosphate on RuBisCO Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The catalytic efficiency of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis, is a critical determinant of plant growth and productivity. While RuBisCO activity is modulated by a complex network of regulatory mechanisms, sedoheptulose 1,7-bisphosphate (SBP) does not directly regulate the enzyme. Instead, the connection is indirect, mediated by the activity of sedoheptulose-1,7-bisphosphatase (SBPase), an essential enzyme in the Calvin-Benson cycle. This technical guide provides an in-depth analysis of this relationship, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways. Understanding this indirect control mechanism is crucial for developing strategies to enhance photosynthetic efficiency and crop yield.

The Core Connection: SBPase-Mediated RuBP Regeneration

This compound is a key intermediate in the regenerative phase of the Calvin-Benson cycle. Its dephosphorylation to sedoheptulose-7-phosphate is catalyzed by SBPase. This reaction is a critical step in the regeneration of ribulose-1,5-bisphosphate (RuBP), the substrate for RuBisCO.[1] Consequently, the activity of SBPase directly influences the pool of available RuBP for carboxylation by RuBisCO.

Numerous studies utilizing transgenic plants have demonstrated that modulating SBPase activity has a significant impact on photosynthetic capacity. A reduction in SBPase activity leads to a linear decrease in the RuBP regeneration rate (Jmax), which in turn can limit the overall rate of carbon assimilation, especially under high light and CO2 conditions.[2][3] Conversely, overexpression of SBPase has been shown to enhance photosynthetic rates, biomass accumulation, and even tolerance to chilling stress in various plant species.[4][5][6] It is important to note that moderate changes in SBPase activity primarily affect RuBP regeneration capacity (Jmax) without altering the maximum in vivo carboxylation capacity of RuBisCO (Vc,max), highlighting the indirect nature of this regulatory relationship.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative impact of altered SBPase activity on key photosynthetic parameters.

Table 1: Effect of Reduced SBPase Activity on Photosynthetic Parameters in Transgenic Tobacco

| % Reduction in SBPase Activity | Change in RuBP Regeneration Capacity (Jmax) | Change in RuBisCO Carboxylation Capacity (Vc,max) | Reference |

| 9% - 60% | Linear decline (r² = 0.79) | No significant change (r² = 0.14) | [2][3] |

| > 60% | Significant reduction | Reduction observed (pleiotropic effects) | [2] |

Table 2: Effect of Increased SBPase Activity on Photosynthesis and Growth

| Plant Species | Fold-Increase in SBPase Activity | Observed Effects | Reference |

| Tobacco | Up to 1.8-fold | Increased photosynthetic rates, increased sucrose and starch, up to 30% increase in biomass. | [1] |

| Tobacco | 1.6 to 4.3-fold | 1.27 to 1.23-fold higher photosynthetic activity, increased RuBP content and RuBisCO activation state. | [7] |

| Tomato | Not specified (sense lines) | Increased photosynthetic rates, increased sucrose and starch accumulation, increased biomass and leaf area, enhanced chilling tolerance. | [4][5] |

| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased photosynthetic rate and growth under high-light and elevated CO2. | [6] |

Key Signaling and Metabolic Pathways

The interplay between SBPase, RuBP regeneration, and RuBisCO activity is best understood through the visualization of the involved pathways.

References

- 1. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Small decreases in SBPase cause a linear decline in the apparent RuBP regeneration rate, but do not affect Rubisco carboxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

Investigating the accumulation of Sedoheptulose 1,7-bisphosphate under stress conditions.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the accumulation of Sedoheptulose 1,7-bisphosphate (SBP), a key intermediate of the pentose phosphate pathway (PPP), under various cellular stress conditions. Emerging evidence suggests that the modulation of SBP levels is a critical aspect of the metabolic response to stressors such as oxidative stress, and nutrient deprivation. This document provides a comprehensive overview of the current understanding of this phenomenon, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

SBP Accumulation Under Cellular Stress

Cells respond to stressful conditions by reprogramming their metabolic pathways to promote survival. The pentose phosphate pathway plays a crucial role in this adaptive response by providing reducing equivalents in the form of NADPH to counteract oxidative damage and by producing precursors for nucleotide biosynthesis. This compound is an important, yet often overlooked, intermediate in the non-oxidative branch of the PPP.

Oxidative Stress

Under conditions of oxidative stress, there is a significant and time-dependent accumulation of SBP. This has been notably observed in hepatoma cells exposed to hydrogen peroxide (H₂O₂). The accumulation of SBP is linked to an increased flux through the pentose phosphate pathway, which is activated to generate NADPH for the regeneration of the antioxidant glutathione.

Nutrient Deprivation

Nutrient starvation, particularly glucose deprivation, also leads to alterations in SBP metabolism. In yeast, glucose starvation results in an accumulation of sedoheptulose species. This is attributed to the rerouting of carbon flux through the non-oxidative PPP to salvage ribose from nucleotide degradation, thereby providing a reserve of carbon and phosphate.

Heat Stress

Direct evidence for the accumulation of SBP under heat stress is currently limited in the available scientific literature. However, it is known that heat stress can impact the activity of the pentose phosphate pathway. Further research is required to fully elucidate the dynamics of SBP levels in response to thermal stress.

Quantitative Data on SBP Accumulation

The following table summarizes the quantitative data available on the accumulation of this compound under oxidative stress conditions. Data for heat stress and nutrient deprivation are currently not available in a quantitative format in the reviewed literature.

| Stress Condition | Cell Type/Organism | Treatment | Time Point | Fold Change/Relative Abundance of SBP | Reference |

| Oxidative Stress | Hep G2 (Hepatoma cells) | 5 mM H₂O₂ | 15 min | Increased | |

| 30 min | Further Increased | ||||

| 60 min | Sustained High Levels | ||||

| 90 min | Sustained High Levels | ||||

| 120 min | Sustained High Levels |

Signaling Pathways Involved in SBP Accumulation

The accumulation of SBP under stress is a consequence of the complex regulation of metabolic pathways. Key signaling pathways implicated in this response are depicted below.

Oxidative Stress Signaling and the Pentose Phosphate Pathway

Oxidative stress-induced activation of the PPP leading to SBP accumulation.

Nutrient Stress Signaling and the Pentose Phosphate Pathway

AMPK-mediated response to nutrient deprivation and its impact on the PPP.

Experimental Protocols

Accurate quantification of SBP requires sensitive and specific analytical methods. The following section outlines a general workflow and a detailed protocol for the analysis of SBP using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

The Pivotal Role of Sedoheptulose 1,7-bisphosphate in the Metabolic Reprogramming of Hepatoma Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, exhibits profound metabolic reprogramming to sustain its rapid proliferation and adapt to the tumor microenvironment. A key metabolic pathway implicated in this reprogramming is the pentose phosphate pathway (PPP). This technical guide delves into the intricate role of a specific intermediate of the non-oxidative branch of the PPP, Sedoheptulose 1,7-bisphosphate (SBP), in the metabolism of hepatoma cells. Emerging evidence suggests that SBP is not merely a passive metabolite but an active participant in the cellular response to oxidative stress, a common feature of cancer cells. This document provides a comprehensive overview of SBP's function, its regulation by key oncogenic signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols for the analysis of SBP and related enzymes are provided, alongside quantitative data and visual representations of the pertinent metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Metabolic Reprogramming in Hepatocellular Carcinoma

Hepatocellular carcinoma is characterized by a series of metabolic shifts that provide the necessary building blocks for macromolecule synthesis and maintain redox homeostasis.[1][2][3] One of the central metabolic hubs that is frequently upregulated in HCC is the pentose phosphate pathway (PPP).[2] The PPP runs parallel to glycolysis and consists of two branches: the oxidative branch, which generates NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts sugar phosphates.[2] this compound (SBP) is a key intermediate in the non-oxidative PPP. While its precise roles in cancer metabolism are still being elucidated, recent studies have begun to shed light on its significance in hepatoma cells, particularly in the context of oxidative stress.[4][5]

This compound in Hepatoma Cell Metabolism

An Indicator of Pentose Phosphate Pathway Activity and Oxidative Stress

Studies have shown that levels of SBP are elevated in hepatoma cells, specifically in HepG2 cells, when subjected to oxidative stress induced by hydrogen peroxide.[4][5][6] This suggests that the accumulation of SBP is a cellular response to oxidative conditions and can be considered a marker of increased PPP activity.[4][5] The PPP is crucial for cancer cells to counteract the high levels of reactive oxygen species (ROS) generated during rapid proliferation and metabolic activity by producing the primary intracellular antioxidant, NADPH.[2]

Enzymatic Regulation of SBP

The metabolism of SBP is primarily governed by two enzymes:

-

Transaldolase (TALDO): This enzyme catalyzes the reversible conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to erythrose-4-phosphate and fructose-6-phosphate. Research indicates that transaldolase activity is consistently increased across a spectrum of hepatomas, suggesting a potential role in sustaining the altered metabolic state of these cancer cells.